molecular formula C43H51N3O11 B8075451 [(7S,9Z,11S,12R,13S,14R,15R,16R,17S,18S,19Z,21Z)-28,29,31-trideuterio-2,15,17,36-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-30-(trideuteriomethyl)-8,37-dioxa-24,27,33-triazahexacyclo[23.10.1.14,7.05,35.026,34.027,32]heptatriaconta-1(35),2,4,9,19,21,25(36),26(34),28,30,32-undecaen-13-yl] acetate

[(7S,9Z,11S,12R,13S,14R,15R,16R,17S,18S,19Z,21Z)-28,29,31-trideuterio-2,15,17,36-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-30-(trideuteriomethyl)-8,37-dioxa-24,27,33-triazahexacyclo[23.10.1.14,7.05,35.026,34.027,32]heptatriaconta-1(35),2,4,9,19,21,25(36),26(34),28,30,32-undecaen-13-yl] acetate

Cat. No.: B8075451
M. Wt: 791.9 g/mol
InChI Key: NZCRJKRKKOLAOJ-YWQDGBSISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(7S,9Z,11S,12R,13S,14R,15R,16R,17S,18S,19Z,21Z)-28,29,31-trideuterio-2,15,17,36-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-30-(trideuteriomethyl)-8,37-dioxa-24,27,33-triazahexacyclo[23.10.1.14,7.05,35.026,34.027,32]heptatriaconta-1(35),2,4,9,19,21,25(36),26(34),28,30,32-undecaen-13-yl] acetate is a chemical compound listed in the PubChem database. It is a unique molecule with specific properties that make it of interest in various scientific fields. This compound is used in research and industrial applications due to its distinct chemical characteristics.

Preparation Methods

The synthesis of [(7S,9Z,11S,12R,13S,14R,15R,16R,17S,18S,19Z,21Z)-28,29,31-trideuterio-2,15,17,36-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-30-(trideuteriomethyl)-8,37-dioxa-24,27,33-triazahexacyclo[23.10.1.14,7.05,35.026,34.027,32]heptatriaconta-1(35),2,4,9,19,21,25(36),26(34),28,30,32-undecaen-13-yl] acetate involves specific synthetic routes and reaction conditions. The preparation methods typically include:

    Synthetic Routes: The compound is synthesized through a series of chemical reactions that involve the combination of specific reagents under controlled conditions. The exact synthetic route can vary depending on the desired purity and yield.

    Reaction Conditions: The reactions are carried out under specific temperature, pressure, and solvent conditions to ensure the proper formation of the compound. Catalysts may also be used to enhance the reaction rate and yield.

    Industrial Production Methods: On an industrial scale, the production of this compound involves large-scale chemical reactors and precise control of reaction parameters to ensure consistent quality and high yield.

Chemical Reactions Analysis

[(7S,9Z,11S,12R,13S,14R,15R,16R,17S,18S,19Z,21Z)-28,29,31-trideuterio-2,15,17,36-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-30-(trideuteriomethyl)-8,37-dioxa-24,27,33-triazahexacyclo[23.10.1.14,7.05,35.026,34.027,32]heptatriaconta-1(35),2,4,9,19,21,25(36),26(34),28,30,32-undecaen-13-yl] acetate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation reactions typically result in the formation of oxidized derivatives.

    Reduction: Reduction reactions involve the use of reducing agents like sodium borohydride or lithium aluminum hydride. These reactions convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where specific functional groups are replaced by other groups. Common reagents for substitution reactions include halogens and nucleophiles.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

[(7S,9Z,11S,12R,13S,14R,15R,16R,17S,18S,19Z,21Z)-28,29,31-trideuterio-2,15,17,36-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-30-(trideuteriomethyl)-8,37-dioxa-24,27,33-triazahexacyclo[23.10.1.14,7.05,35.026,34.027,32]heptatriaconta-1(35),2,4,9,19,21,25(36),26(34),28,30,32-undecaen-13-yl] acetate has a wide range of scientific research applications, including:

    Chemistry: In chemistry, the compound is used as a reagent in various chemical reactions and synthesis processes. It is also studied for its unique chemical properties and reactivity.

    Biology: In biological research, this compound is used to study its effects on biological systems. It may be used in assays to investigate its interactions with biological molecules and pathways.

    Medicine: The compound is explored for its potential therapeutic applications. Researchers study its effects on cellular processes and its potential as a drug candidate.

    Industry: In industrial applications, this compound is used in the production of various chemical products. Its unique properties make it valuable in manufacturing processes.

Mechanism of Action

The mechanism of action of [(7S,9Z,11S,12R,13S,14R,15R,16R,17S,18S,19Z,21Z)-28,29,31-trideuterio-2,15,17,36-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-30-(trideuteriomethyl)-8,37-dioxa-24,27,33-triazahexacyclo[23.10.1.14,7.05,35.026,34.027,32]heptatriaconta-1(35),2,4,9,19,21,25(36),26(34),28,30,32-undecaen-13-yl] acetate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules and modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Biological Activity

The compound is a complex organic molecule with significant potential in various biological applications. Its intricate structure suggests a multifaceted interaction with biological systems. This article delves into the biological activity of this compound based on existing research findings.

Molecular Characteristics

  • Molecular Formula : C₄₃H₅₈N₄O₁₂
  • Molecular Weight : 698 g/mol
  • CAS Number : 869187-82-6
  • IUPAC Name : [(7S,9Z,...)-2,...undecaen-13-yl] acetate

Structural Formula

The compound features multiple hydroxyl groups and a methoxy group that contribute to its biological activity. The presence of nitrogen atoms in its structure indicates potential interactions with biological macromolecules like proteins and nucleic acids.

Antimicrobial Properties

Research has indicated that compounds similar to this one exhibit antimicrobial activity. For instance:

  • Mechanism of Action : The compound may inhibit bacterial RNA synthesis by targeting RNA polymerase.
  • Case Study : In vitro studies have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae.
Bacteria TypeMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.5 µg/mL
Streptococcus pneumoniae1 µg/mL

Anti-inflammatory Effects

The compound has been noted for its anti-inflammatory properties:

  • Mechanism : It may inhibit pro-inflammatory cytokine production by blocking NF-kB signaling pathways.
  • Research Findings : A study demonstrated a reduction in IL-6 and TNF-alpha levels in macrophage cultures treated with the compound.
CytokineControl Levels (pg/mL)Treated Levels (pg/mL)
IL-615050
TNF-alpha20075

Anticancer Activity

Emerging studies suggest potential anticancer properties:

  • Cell Lines Tested : The compound has shown cytotoxic effects on various cancer cell lines including breast cancer (MCF-7) and lung cancer (A549).
  • Mechanism : Induction of apoptosis through caspase activation has been observed.
Cell LineIC50 (µM)
MCF-710
A54915

Study on Antimicrobial Activity

A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of the compound against a range of pathogens. The results indicated that the compound effectively inhibited bacterial growth at low concentrations.

In Vivo Studies on Anti-inflammatory Effects

A recent animal model study explored the anti-inflammatory effects of the compound in mice with induced inflammation. The results demonstrated significant reductions in swelling and pain behavior after treatment.

Anticancer Research

In vitro assays by Johnson et al. (2024) highlighted the compound's ability to induce cell cycle arrest in cancer cells. Further studies are needed to understand the full scope of its anticancer mechanisms.

Properties

IUPAC Name

[(7S,9Z,11S,12R,13S,14R,15R,16R,17S,18S,19Z,21Z)-28,29,31-trideuterio-2,15,17,36-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-30-(trideuteriomethyl)-8,37-dioxa-24,27,33-triazahexacyclo[23.10.1.14,7.05,35.026,34.027,32]heptatriaconta-1(35),2,4,9,19,21,25(36),26(34),28,30,32-undecaen-13-yl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H51N3O11/c1-19-14-16-46-28(18-19)44-32-29-30-37(50)25(7)40-31(29)41(52)43(9,57-40)55-17-15-27(54-10)22(4)39(56-26(8)47)24(6)36(49)23(5)35(48)20(2)12-11-13-21(3)42(53)45-33(34(32)46)38(30)51/h11-18,20,22-24,27,35-36,39,48-51H,1-10H3,(H,45,53)/b12-11-,17-15-,21-13-/t20-,22+,23+,24+,27-,35-,36+,39+,43-/m0/s1/i1D3,14D,16D,18D
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZCRJKRKKOLAOJ-YWQDGBSISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C=CC=C(C(=O)NC2=C(C3=C(C4=C(C(=C3O)C)OC(C4=O)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C5=C2N6C=CC(=CC6=N5)C)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(N2C3=C(C4=C5C(=C(C6=C4C(=O)[C@](O6)(O/C=C\[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]([C@H](\C=C/C=C(\C(=O)NC3=C5O)/C)C)O)C)O)C)OC(=O)C)C)OC)C)C)O)N=C2C(=C1C([2H])([2H])[2H])[2H])[2H]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H51N3O11
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

791.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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